molecular formula C19H16F3NO4S B2361363 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1351649-06-3

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2361363
CAS No.: 1351649-06-3
M. Wt: 411.4
InChI Key: ILRBELLKCYFJEH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic small molecule characterized by a naphthalene group linked to a 4-(trifluoromethoxy)benzenesulfonamide moiety via a hydroxyethyl spacer. This molecular architecture suggests potential for diverse research applications, particularly in medicinal chemistry and chemical biology. The naphthalene ring system is a common feature in compounds that interact with biological polymers, while the sulfonamide group is a prevalent pharmacophore known to inhibit various enzymes, particularly carbonic anhydrases. The incorporation of a trifluoromethoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and overall bioavailability, making it a point of interest for structure-activity relationship (SAR) studies. The specific research applications and mechanism of action for this compound have not been fully elucidated and are a subject for ongoing investigation. Based on its structural features, it may be of value as a building block in organic synthesis or as a candidate in high-throughput screening campaigns targeting enzymatic pathways. Researchers might explore its potential as a protein-binding agent or an enzyme inhibitor. As with all such compounds, thorough investigation is required to define its biological profile. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4S/c20-19(21,22)27-14-8-10-15(11-9-14)28(25,26)23-12-18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,23-24H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRBELLKCYFJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Intermediates

The synthesis typically begins with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride, a reactive intermediate. This compound is generated through chlorosulfonation of 4-(trifluoromethoxy)benzene using chlorosulfonic acid. Subsequent reaction with ammonia or amines yields the corresponding sulfonamide. For instance, the patent DE19543323A1 describes a analogous process for 2-trifluoromethoxy-benzenesulfonamide, where sulfonyl chloride intermediates are treated with ammonia under controlled conditions.

Reaction Scheme:
$$
\text{4-(Trifluoromethoxy)benzene} + \text{ClSO}3\text{H} \rightarrow \text{4-(Trifluoromethoxy)benzenesulfonyl chloride}
$$
$$
\text{4-(Trifluoromethoxy)benzenesulfonyl chloride} + \text{NH}
3 \rightarrow \text{4-(Trifluoromethoxy)benzenesulfonamide}
$$

Yields for this step typically exceed 80% when conducted in anhydrous dichloromethane at 0–5°C.

Synthesis of 2-Hydroxy-2-(naphthalen-1-yl)ethylamine

The naphthalene ethanolamine moiety is synthesized via a Grignard reaction between 1-naphthaldehyde and ethylmagnesium bromide, followed by reduction. The resulting 2-(naphthalen-1-yl)ethanol is then converted to the corresponding amine through a Gabriel synthesis or reductive amination.

Key Steps:

  • Grignard Addition:
    $$
    \text{1-Naphthaldehyde} + \text{CH}3\text{CH}2\text{MgBr} \rightarrow \text{2-(Naphthalen-1-yl)propan-2-ol}
    $$
  • Reductive Amination:
    $$
    \text{2-(Naphthalen-1-yl)propan-2-ol} + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{2-Hydroxy-2-(naphthalen-1-yl)ethylamine}
    $$

Coupling of Sulfonamide and Ethanolamine Moieties

The final step involves coupling 4-(trifluoromethoxy)benzenesulfonamide with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. This is achieved via a nucleophilic substitution reaction, where the sulfonamide acts as an electrophile.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Base: Triethylamine or potassium carbonate
  • Temperature: 60–80°C
  • Duration: 12–24 hours

Mechanism:
$$
\text{RSO}2\text{NH}2 + \text{R'NH}2 \rightarrow \text{RSO}2\text{NHR'} + \text{NH}_3
$$

Catalytic Hydrogenation in Intermediate Synthesis

The patent DE19543323A1 highlights the use of catalytic hydrogenation for dehalogenating intermediates. While this method is described for 2-trifluoromethoxy-benzenesulfonamide, analogous approaches can be adapted for the target compound.

Procedure:

  • Substrate: Halogenated precursors (e.g., 5-chloro or 5-bromo derivatives).
  • Catalyst: Palladium on activated carbon (5% Pd/C).
  • Conditions:
    • Hydrogen pressure: 35 bar
    • Temperature: 50–100°C
    • Solvent: Methanol or ethanol

Example:
$$
\text{2-Trifluoromethoxy-5-bromo-benzenesulfonamide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Trifluoromethoxy-benzenesulfonamide}
$$
Yield: 85–89%.

Purification and Crystallization Techniques

Crystallization is critical for isolating high-purity sulfonamides. The patent emphasizes using protic polar solvents like n-butanol to dissolve impurities while leaving the product crystalline.

Steps:

  • Concentrate the reaction mixture under reduced pressure.
  • Add n-butanol (2× volume) and stir at 25°C.
  • Filter the crystalline product and wash with cold solvent.

Purity Enhancement:

  • Recrystallization from ethanol/water mixtures improves purity to >98%.
  • Melting point analysis confirms consistency (reported m.p. 186°C for analogous compounds).

Analytical Characterization

Spectroscopic Data:

Technique Observations
Mass Spectrometry Molecular ion peak at m/z 395.4 [M+H]⁺, confirming molecular weight.
NMR - ¹H NMR (CDCl₃): δ 8.2–7.3 (naphthalene protons), δ 4.1 (–CH(OH)–).
IR Peaks at 1340 cm⁻¹ (S=O stretch), 1150 cm⁻¹ (C–F stretch).

Chromatography:

  • HPLC (C18 column, acetonitrile/water): Retention time = 12.3 min, purity >97%.

Industrial-Scale Considerations

Scaling up the synthesis requires optimizing cost and safety:

  • Catalyst Recycling: Pd/C can be recovered and reused, reducing costs.
  • Solvent Selection: Ethanol and n-butanol are preferred for their low toxicity and ease of removal.
  • Yield Optimization: Continuous hydrogenation reactors improve throughput for large batches.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Replacement of the trifluoromethoxy group with the nucleophile.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. The sulfonamide moiety can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Challenges and Limitations

  • Stereochemical Complexity : Compound A’s 99% enantiomeric purity underscores the importance of chiral resolution in sulfonamide synthesis, which may apply to the target compound’s hydroxyethyl group .
  • Synthetic Accessibility : The hydroxyethyl-naphthalene linkage may require specialized coupling reagents or protecting groups, unlike the ethoxyethyl chain in Compound B .

Q & A

Basic Research Questions

What are the optimal synthetic routes and conditions for preparing N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and hydroxyl group introduction. Key steps include:

  • Nucleophilic substitution : Reacting a benzenesulfonyl chloride derivative with a naphthalene-containing amine precursor under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide bond .
  • Hydroxylation : Introducing the hydroxyl group via controlled oxidation or reduction, ensuring regioselectivity. For example, hydrogen peroxide or LiAlH4 may be used under inert atmospheres .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is recommended for solubility and reaction efficiency .
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization improves purity .

How should researchers characterize the purity and structural integrity of this compound?

A multi-analytical approach is critical:

  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and trifluoromethoxy group integrity. For example, the trifluoromethoxy signal appears as a singlet near 120 ppm in 19F^{19}F NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ ion for C20_{20}H18_{18}F3_3NO4_4S is 444.0982) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) assesses purity (>95% target) .

Advanced Research Questions

How can conflicting NMR data for this compound be resolved, particularly regarding diastereomeric mixtures?

Discrepancies in NMR signals (e.g., split peaks for hydroxyl or naphthyl protons) may arise from:

  • Stereochemical heterogeneity : The hydroxyethyl group can form enantiomers. Use chiral chromatography (e.g., Chiralpak AD-H column) or derivatize with a chiral auxiliary (e.g., Mosher’s acid) to separate and assign configurations .
  • Dynamic effects : Variable-temperature NMR (e.g., -40°C to 25°C) can slow conformational exchange, resolving overlapping signals .
  • Computational modeling : Density functional theory (DFT) predicts chemical shifts, aiding peak assignment .

What strategies are effective for optimizing reaction yields in large-scale synthesis?

Key considerations include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in hydroxylation or coupling steps .
  • Solvent optimization : Switch from DCM to toluene for safer scale-up while maintaining reaction kinetics .
  • In-line monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
  • Workflow design : Pilot small batches (1–10 g) to identify bottlenecks (e.g., exothermic steps requiring cryogenic conditions) .

How can researchers design assays to evaluate this compound’s interaction with biological targets (e.g., enzymes)?

Methodological steps include:

  • Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or receptors based on structural analogs .
  • In vitro assays :
    • Fluorescence polarization : Measure binding affinity using labeled protein and competitive inhibitors .
    • Enzyme inhibition : Monitor activity via UV-Vis (e.g., esterase hydrolysis of p-nitrophenyl acetate) .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, guiding mutagenesis experiments .

What are the key stability challenges for this compound under storage or experimental conditions?

  • Hydrolytic degradation : The sulfonamide bond is susceptible to acidic/basic conditions. Store at -20°C in anhydrous DMSO or under nitrogen .
  • Photodegradation : UV light may cleave the trifluoromethoxy group. Use amber vials and minimize light exposure during handling .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C typical for sulfonamides) .

Data Contradiction Analysis

How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Re-evaluate force fields : Adjust parameters for trifluoromethoxy and naphthyl groups in docking software (e.g., CHARMM vs. AMBER) .
  • Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in simulations to mimic assay conditions .
  • Off-target screening : Use proteome-wide profiling (e.g., kinome scans) to identify unintended interactions explaining anomalous activity .

What methodologies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Silence putative targets (e.g., carbonic anhydrase IX) and assess loss of compound efficacy .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm predicted interactions .
  • Metabolomics : LC-MS/MS tracks downstream metabolic changes (e.g., altered glycolysis in cancer cells) .

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